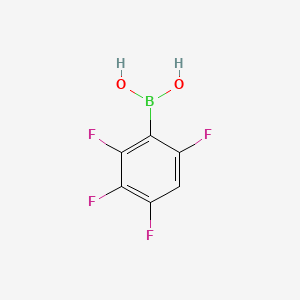

2,3,4,6-Tetrafluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2,3,4,6-tetrafluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJHKJSCYHAWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382551 | |

| Record name | 2,3,4,6-Tetrafluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511295-00-4 | |

| Record name | 2,3,4,6-Tetrafluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,4,6-Tetrafluorophenylboronic acid CAS 511295-00-4

An In-depth Technical Guide to 2,3,4,6-Tetrafluorophenylboronic Acid

CAS Number: 511295-00-4

This technical guide provides a comprehensive overview of this compound, a key building block for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, synthesis, applications in organic chemistry, role in medicinal chemistry, and essential safety information.

Physicochemical Properties

This compound is a fluorinated arylboronic acid, a class of compounds widely used in organic synthesis. The introduction of multiple fluorine atoms to the phenyl ring significantly influences the electronic properties of the molecule, enhancing the Lewis acidity of the boron center.[1] This property makes it a highly reactive and valuable reagent, particularly in cross-coupling reactions.

Table 1: Physicochemical Data for Tetrafluorophenylboronic Acid Isomers

| Property | Value | Reference Isomer |

| CAS Number | 511295-00-4 | - |

| Molecular Formula | C₆H₃BF₄O₂ | |

| Molecular Weight | 193.89 g/mol | |

| Appearance | White to off-white solid | Assumed from related compounds |

| Melting Point | 264-269 °C | 2,3,4,5-isomer |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | 2,3,5,6-isomer |

Note: Specific experimental data for the 2,3,4,6-isomer is limited in publicly available literature; data from closely related isomers is provided for reference.

Synthesis

The synthesis of tetrafluorophenylboronic acids typically involves the reaction of a corresponding tetrafluorobenzene derivative with a strong base to form an organometallic intermediate, which is then trapped with a borate ester.

A common synthetic approach involves the following steps:

-

Lithiation/Grignard Formation: 1,2,3,5-Tetrafluorobenzene is reacted with an organolithium reagent (e.g., n-butyllithium) or magnesium metal at low temperatures in an inert solvent like THF or diethyl ether to generate the corresponding aryl lithium or Grignard reagent.[2][3]

-

Borylation: The resulting organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate.[2][3]

-

Hydrolysis: The reaction is quenched with an acidic aqueous solution (e.g., saturated ammonium chloride or dilute HCl) to hydrolyze the boronic ester and yield the final this compound.[2][3]

References

In-Depth Technical Guide: Physical Properties of 2,3,4,6-Tetrafluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3,4,6-Tetrafluorophenylboronic acid (CAS No. 511295-00-4), a versatile reagent in organic synthesis, particularly in cross-coupling reactions. This document outlines key physical data, details experimental methodologies for their determination, and illustrates a common experimental workflow.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

| Property | Value |

| Molecular Formula | C₆H₃BF₄O₂ |

| Molecular Weight | 193.89 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 121-123 °C |

| Boiling Point | 244 °C |

| Density | 1.53 g/cm³ |

| Flash Point | 101 °C |

| Storage Temperature | 2-8 °C |

Experimental Protocols

Accurate determination of physical properties is fundamental to the characterization of a chemical compound. The following sections describe the methodologies for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated digital melting point apparatus.

Procedure:

-

A small amount of the crystalline this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute to quickly approach the expected melting range.

-

Once the temperature is within 15-20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first liquid is observed is recorded as the onset of melting, and the temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point.

Boiling Point and Density Determination

Standard laboratory procedures are employed for the determination of the boiling point and density of this compound. The boiling point is typically measured at a defined atmospheric pressure using distillation methods. Density is determined using a pycnometer or a digital density meter, which provides a precise measurement of mass per unit volume at a specified temperature.

Solubility Assessment

A qualitative and quantitative assessment of the solubility of this compound can be performed in a range of solvents to establish a solubility profile.

Procedure:

-

A known mass (e.g., 10 mg) of this compound is added to a vial.

-

A measured volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, acetone, toluene, hexane) is added to the vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a set period.

-

Visual observation is used to classify the solubility as freely soluble, sparingly soluble, or insoluble.

-

For quantitative analysis, if the solid does not fully dissolve, the saturated solution is filtered, and a known volume of the filtrate is evaporated to dryness. The mass of the remaining solid is used to calculate the solubility in g/L or mol/L.

Experimental Workflow: Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The following diagram illustrates a typical workflow for the coupling of an aryl halide with this compound.

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,6-Tetrafluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization methods for 2,3,4,6-Tetrafluorophenylboronic acid. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development who require a foundational understanding of this fluorinated arylboronic acid.

Introduction

This compound is a fluorinated derivative of phenylboronic acid. The presence of multiple fluorine atoms on the aromatic ring is expected to significantly influence its chemical and physical properties, such as acidity, lipophilicity, and metabolic stability. These characteristics make it an attractive building block in medicinal chemistry and materials science, particularly for use in Suzuki-Miyaura cross-coupling reactions to introduce a tetrafluorophenyl moiety into complex molecules. This guide outlines a plausible synthetic route and the analytical techniques for its characterization.

Proposed Synthesis Pathway

A viable and commonly employed method for the synthesis of arylboronic acids is through the reaction of an organometallic species, such as a Grignard reagent, with a borate ester, followed by acidic hydrolysis. The proposed synthetic pathway for this compound starts from the commercially available 1,2,3,5-tetrafluorobenzene.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 1-Bromo-2,3,4,6-tetrafluorobenzene

Materials:

-

1,2,3,5-Tetrafluorobenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite (NaHSO₃) solution (10% w/v)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,2,3,5-tetrafluorobenzene (1 equivalent) in dichloromethane, add iron(III) bromide (0.1 equivalents) at 0 °C under an inert atmosphere.

-

Slowly add bromine (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, quench the reaction by the slow addition of a 10% sodium bisulfite solution until the bromine color disappears.

-

Separate the organic layer, and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 1-Bromo-2,3,4,6-tetrafluorobenzene.

Step 2 & 3: Synthesis of this compound

Materials:

-

1-Bromo-2,3,4,6-tetrafluorobenzene

-

Magnesium (Mg) turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl) (2 M)

-

Diethyl ether

-

Hexanes

Procedure:

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere.

-

Add a solution of 1-Bromo-2,3,4,6-tetrafluorobenzene (1 equivalent) in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.

-

Maintain a gentle reflux during the addition. After the addition is complete, continue to stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flask, cool a solution of trimethyl borate (1.5 equivalents) in anhydrous THF to -78 °C.

-

Slowly add the prepared Grignard reagent to the trimethyl borate solution via cannula, maintaining the temperature at -78 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M HCl at 0 °C.

-

Stir the mixture vigorously for 1 hour.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes).

Characterization Data (Predicted)

As no specific experimental data for this compound is readily available, the following tables summarize the predicted characterization data based on known data for analogous fluorinated phenylboronic acids.

Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₃BF₄O₂ |

| Molecular Weight | 193.89 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 130-150 °C (by analogy to similar compounds) |

| Solubility | Soluble in methanol, DMSO, THF; sparingly soluble in water |

Spectroscopic Data

4.2.1. NMR Spectroscopy (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) and Multiplicity |

| ¹H NMR | ~8.0-8.5 (br s, 2H, B(OH)₂), ~7.2-7.6 (m, 1H, Ar-H) |

| ¹³C NMR | ~105-120 (Ar-C-H), ~120-130 (Ar-C-B), ~140-160 (Ar-C-F) |

| ¹⁹F NMR | Three distinct signals in the range of -120 to -170 ppm |

| ¹¹B NMR | ~28-32 ppm (broad singlet) |

4.2.2. Mass Spectrometry

| Ionization Mode | Predicted m/z |

| ESI(-) | [M-H]⁻ at m/z 192.9, potentially with solvent adducts |

| EI | Molecular ion peak at m/z 194, with characteristic fragmentation patterns including loss of H₂O, B(OH)₂, and rearrangement fragments. |

Experimental and Synthesis Workflow

The overall workflow from starting materials to the final, characterized product can be visualized as follows.

Caption: Overall workflow for the synthesis and characterization.

Signaling Pathways and Biological Applications

Currently, there is no specific information in the public domain regarding the biological activity or the implication of this compound in any signaling pathways. However, organoboronic acids are a class of compounds with diverse biological activities. Some have been developed as enzyme inhibitors and have shown promise in cancer therapy. Further research is required to elucidate the potential biological roles of this specific molecule.

Safety and Handling

Organoboronic acids should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) of similar compounds.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the proposed protocols based on their laboratory conditions and analytical capabilities.

Acidity of 2,3,4,6-Tetrafluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity of 2,3,4,6-tetrafluorophenylboronic acid, a compound of significant interest in medicinal chemistry and materials science. This document details its quantitative acidity (pKa), the experimental methodologies for its determination, and a comparative analysis with related fluorinated phenylboronic acids.

Introduction to the Acidity of Fluorinated Phenylboronic Acids

Arylboronic acids are a class of compounds with diverse applications, notably as synthetic intermediates in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in drug design.[1] Their acidity, characterized by the pKa value, is a critical parameter influencing their reactivity, solubility, and biological interactions. The introduction of fluorine substituents to the phenyl ring significantly impacts the Lewis acidity of the boronic acid moiety. Due to the strong electron-withdrawing inductive effect of fluorine atoms, fluorinated phenylboronic acids are generally more acidic (exhibiting lower pKa values) than their non-fluorinated counterparts.[2] This enhanced acidity is crucial for their function as sensors for saccharides and in the design of enzyme inhibitors.[2]

Quantitative Acidity of this compound

This compound stands out as a particularly strong acid within the family of fluorinated phenylboronic acids. Its pKa value has been determined to be 6.17 , which is the lowest among the various fluorinated phenylboronic acid isomers.[2] The presence of four electron-withdrawing fluorine atoms on the phenyl ring synergistically enhances the Lewis acidity of the boron center, facilitating the acceptance of a hydroxide ion and thus lowering the pKa.

Comparative Acidity of Fluorinated Phenylboronic Acids

To contextualize the acidity of this compound, the following table summarizes the pKa values of several related fluorinated phenylboronic acids.

| Compound | pKa Value | Reference(s) |

| Phenylboronic acid | 8.86 | [2] |

| 2-Fluorophenylboronic acid | 8.77 | [2] |

| 3-Fluorophenylboronic acid | 8.35 | [3] |

| 4-Fluorophenylboronic acid | 8.77 | [2] |

| 2,3,4,5-Tetrafluorophenylboronic acid | - | - |

| 2,3,5,6-Tetrafluorophenylboronic acid | - | - |

| This compound | 6.17 | [2] |

| Pentafluorophenylboronic acid | - | - |

Experimental Protocols for pKa Determination

The pKa of arylboronic acids is typically determined using potentiometric or spectrophotometric titration methods.[4] While a specific detailed protocol for this compound is not available, a generalized procedure for each method is outlined below.

Potentiometric Titration

This method involves the direct measurement of pH as a titrant of known concentration is added to a solution of the analyte.

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

This compound

-

Deionized water (degassed to remove CO2)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1-5 mM.

-

Initial pH Adjustment: Acidify the solution to approximately pH 2 with the standardized HCl solution.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of NaOH, ensuring the reading has stabilized.

-

Blank Titration: Perform a blank titration with deionized water to correct for any background effects.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore and can be used with smaller sample quantities.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 4 to 8).

-

Stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

Procedure:

-

Preparation of Sample Solutions: Prepare a series of solutions by adding a small, constant volume of the boronic acid stock solution to a known volume of each buffer solution.

-

Spectral Acquisition: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for both the acidic (protonated) and basic (deprotonated) forms of the boronic acid.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid. The pKa can be precisely determined by fitting the data to the Henderson-Hasselbalch equation.

-

Visualizing Acidity and Experimental Workflow

Acid-Base Equilibrium

The acidity of this compound is defined by its equilibrium in aqueous solution, where it acts as a Lewis acid by accepting a hydroxide ion to form a tetrahedral boronate species.

Caption: Acid-base equilibrium of this compound.

Generalized Workflow for pKa Determination

The following diagram illustrates the general workflow for determining the pKa of a fluorinated phenylboronic acid using either potentiometric or spectrophotometric titration.

Caption: Generalized workflow for pKa determination of arylboronic acids.

Conclusion

The pronounced acidity of this compound, evidenced by its low pKa of 6.17, is a direct consequence of the strong electron-withdrawing nature of its fluorine substituents. This property is fundamental to its utility in various chemical and biological applications. The experimental determination of its pKa can be reliably achieved through standard techniques such as potentiometric and spectrophotometric titrations. This guide provides the foundational knowledge and procedural outlines for researchers and professionals working with this important class of compounds.

References

Spectroscopic Profile of Tetrafluorophenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for tetrafluorophenylboronic acids, compounds of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of comprehensive public data for 2,3,4,6-tetrafluorophenylboronic acid, this document presents a detailed analysis of a closely related isomer, 2,3,4,5-tetrafluorophenylboronic acid , as a representative example. The methodologies and data interpretation are broadly applicable to other polysubstituted fluorophenylboronic acids.

Introduction

Phenylboronic acids are crucial reagents in organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions. The incorporation of fluorine atoms into the phenyl ring can significantly alter the electronic properties, reactivity, and metabolic stability of the resulting compounds, making fluorinated phenylboronic acids valuable building blocks in drug discovery and materials science. Spectroscopic analysis is fundamental for the characterization and quality control of these reagents. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for tetrafluorophenylboronic acid.

Spectral Data Summary

The following tables summarize the key spectral data obtained for 2,3,4,5-tetrafluorophenylboronic acid.

Table 1: NMR Spectral Data for 2,3,4,5-Tetrafluorophenylboronic Acid

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.0 - 7.2 | Multiplet | - | Ar-H |

| 8.2 (broad) | Singlet | - | B(OH )₂ | |

| ¹³C NMR | 100 - 150 | Multiplets | J(C,F) | Ar-C |

| ¹⁹F NMR | -130 to -160 | Multiplets | - | Ar-F |

| ¹¹B NMR | ~30 | Broad Singlet | - | B (OH)₂ |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: IR Spectral Data for 2,3,4,5-Tetrafluorophenylboronic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~1600 | Medium | C=C aromatic ring stretch |

| 1300-1400 | Strong | B-O stretch |

| 1100-1200 | Strong | C-F stretch |

| ~700 | Strong | B-C stretch |

Table 3: Mass Spectrometry Data for 2,3,4,5-Tetrafluorophenylboronic Acid

| Ion | m/z (calculated) | m/z (observed) | Method |

| [M-H]⁻ | 192.99 | ~193 | ESI⁻ |

| [M+H]⁺ | 195.01 | ~195 | ESI⁺ |

Note: Boronic acids can dehydrate to form boroxines (cyclic trimers), which may be observed in the mass spectrum at higher masses.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the tetrafluorophenylboronic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

-

¹H NMR: A standard single-pulse experiment is used. The spectral width is typically set from -2 to 12 ppm.

-

¹³C NMR: A proton-decoupled experiment is performed to obtain singlets for each carbon environment. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the presence of C-F coupling, the signals for the fluorinated carbons will appear as multiplets in a proton-coupled spectrum.

-

¹⁹F NMR: This is a sensitive nucleus and provides sharp signals. A spectral width of approximately -100 to -200 ppm is common for fluorinated aromatic compounds.

-

¹¹B NMR: Due to the quadrupolar nature of the boron nucleus, the signals are often broad.[1] A spectral width of 100 to -100 ppm is typically used. For improved signal-to-noise, quartz NMR tubes are recommended to avoid background signals from borosilicate glass tubes.[2]

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common method that requires minimal sample preparation.

-

Nujol Mull: The solid is ground to a fine powder and then mixed with a few drops of Nujol (mineral oil) to create a paste, which is then spread between two salt plates (e.g., KBr or NaCl).[3]

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile (with or without a small amount of water).

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for the analysis of boronic acids.[4][5] The analysis can be performed in both positive and negative ion modes.

-

Analysis: The sample solution is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. Boron NMR Spectroscopy - Magritek [magritek.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. sciex.com [sciex.com]

- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

A Technical Guide to the Solubility of 2,3,4,6-Tetrafluorophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Solubility of Arylboronic Acids

Arylboronic acids are a pivotal class of reagents in modern organic synthesis, most notably for their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Their solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation. The solubility of these compounds is influenced by factors including the nature of the solvent, temperature, and the substituents on the aromatic ring.[1][2]

Fluorination of the phenyl ring, as in 2,3,4,6-Tetrafluorophenylboronic acid, can significantly alter the physicochemical properties of the molecule, including its acidity and solubility, due to the strong electron-withdrawing nature of fluorine atoms. While specific data for this compound is sparse, the general principles governing the solubility of phenylboronic acid provide a useful starting point for solvent selection and experimental design.

Solubility Profile of Phenylboronic Acid

To provide a relevant benchmark, this section details the solubility of the parent compound, phenylboronic acid. Phenylboronic acid generally exhibits good solubility in polar organic solvents and is poorly soluble in nonpolar hydrocarbon solvents.[1][3]

Table 1: Qualitative and Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Solvent Type | Solubility | Reference |

| Acetone | Ketone | High | [1][4] |

| 3-Pentanone | Ketone | High | [1][4] |

| Dipropyl ether | Ether | High | [1][4] |

| Diethyl ether | Ether | Soluble | [3] |

| Chloroform | Halogenated | Moderate | [1][4] |

| Methylcyclohexane | Hydrocarbon | Very Low | [1][4] |

| Hexanes | Hydrocarbon | Poorly Soluble | [3] |

| Carbon Tetrachloride | Halogenated | Poorly Soluble | [3] |

| Water | Protic | 10 g/L (20 °C) | [3] |

Note: "High" and "Moderate" are qualitative descriptions from the literature; specific quantitative data at various temperatures can be found in the cited sources.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of arylboronic acids, adapted from the dynamic (synthetic) method described for phenylboronic acid and its derivatives.[1][4]

Objective: To determine the temperature-dependent solubility of an arylboronic acid in a given organic solvent.

Materials:

-

Arylboronic acid (e.g., this compound)

-

High-purity organic solvent of interest

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Temperature-controlled heating block or water bath with a digital thermometer (accuracy ±0.1 °C)

-

Luminance probe or a device for detecting turbidity (e.g., a laser and photodiode setup)

-

Analytical balance (accuracy ±0.1 mg)

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of the arylboronic acid and the chosen solvent into a sealable glass vial. The composition of the mixture should be known with high precision.

-

Add a small magnetic stir bar to the vial.

-

-

Equilibration and Measurement:

-

Place the sealed vial in the temperature-controlled block.

-

Begin stirring the mixture vigorously.

-

Slowly heat the sample at a controlled rate (e.g., 0.5 °C/min) to ensure thermal equilibrium.

-

Monitor the turbidity of the solution using the luminance probe. The point at which the solution becomes clear (disappearance of turbidity) is the solid-liquid equilibrium temperature for that specific composition.

-

-

Data Collection:

-

Record the temperature at which the last solid particles dissolve.

-

Repeat the measurement by slowly cooling the solution and observing the temperature at which turbidity reappears. The average of the dissolution and precipitation temperatures can be taken as the equilibrium temperature.

-

Perform this procedure for a range of different compositions of the arylboronic acid and solvent to construct a solubility curve (temperature vs. mole fraction).

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the dynamic determination of arylboronic acid solubility.

Key Chemical Equilibria: Dehydration to Boroxine

A crucial aspect of the chemistry of phenylboronic acids is their propensity to undergo dehydration, especially upon heating, to form a cyclic trimeric anhydride known as a boroxine.[1] This equilibrium can influence solubility measurements, as the solubility of the boroxine may differ from that of the parent acid.

Diagram 2: Arylboronic Acid - Boroxine Equilibrium

Caption: Reversible dehydration of an arylboronic acid to its corresponding boroxine.

Conclusion

While direct, quantitative solubility data for this compound in a range of organic solvents is not extensively documented, an understanding of the solubility of phenylboronic acid provides a valuable framework for initial solvent screening. For precise applications, the experimental determination of solubility is recommended. The dynamic method detailed in this guide offers a robust approach for generating accurate solubility data. Researchers should also remain cognizant of the potential for dehydration to boroxines, which can impact the interpretation of solubility results. The methodologies and foundational data presented herein are intended to support the research, development, and application of this important class of fluorinated organic compounds.

References

Navigating the Stability and Storage of 2,3,4,6-Tetrafluorophenylboronic Acid: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides a comprehensive overview of the stability and storage considerations for 2,3,4,6-Tetrafluorophenylboronic acid, a critical reagent in modern synthetic chemistry. While specific quantitative stability data for this particular isomer is limited in publicly available literature, this document consolidates information from safety data sheets, analogous fluorinated boronic acids, and general chemical principles to provide a robust framework for its handling and preservation.

Core Stability Profile

This compound is generally stable under recommended storage conditions. However, like many boronic acids, its stability is influenced by several environmental factors. The presence of four electron-withdrawing fluorine atoms on the phenyl ring increases the Lewis acidity of the boron center, which can impact its reactivity and degradation pathways.

Factors Influencing Stability:

-

Moisture and pH: Fluorinated phenylboronic acids are susceptible to hydrolysis, a process that can be accelerated in alkaline conditions.[1] The increased Lewis acidity of this compound, which has a notably low pKa, may enhance its susceptibility to nucleophilic attack by water or hydroxide ions.[1] It is crucial to minimize contact with moisture to prevent protodeboronation and other hydrolytic degradation pathways.

-

Light: Although specific photostability studies on this compound are not detailed in the available literature, it is a prudent practice to protect it from light to prevent any potential photochemical degradation.

-

Oxidizing Agents: Strong oxidizing agents are incompatible with boronic acids and can lead to oxidative degradation.[2] One potential degradation pathway for boronic acids is oxidative cleavage of the carbon-boron bond.[3][4]

-

Incompatible Materials: Contact with strong acids and bases should be avoided.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and reactivity of this compound, the following storage and handling procedures are recommended. These are based on general guidelines for fluorinated phenylboronic acids.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage in a freezer, particularly under -20°C, is often recommended. | Reduces the rate of potential thermal degradation and hydrolytic decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation. |

| Container | Keep in a tightly sealed, suitable container. | Prevents ingress of moisture and air. |

| Light Exposure | Store in a light-resistant container. | Protects against potential photochemical degradation. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. | Ensures safety and minimizes exposure. Prevents contamination of the compound. |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases.[2] | Prevents chemical reactions that could degrade the compound. |

Experimental Protocols: General Stability Assessment

While a specific, validated stability-indicating method for this compound is not publicly documented, a general approach to assess the stability of a boronic acid would involve the following:

Objective: To evaluate the stability of this compound under various stress conditions (e.g., elevated temperature, high humidity, light exposure, and different pH values).

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, or a mixture with water, depending on the stress condition). A control sample should be stored under ideal conditions (e.g., -20°C, inert atmosphere, dark).

-

Stress Conditions:

-

Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period.

-

Hydrolytic Stress: Expose samples to different pH conditions (e.g., acidic, neutral, and alkaline buffers) at a controlled temperature.

-

Photolytic Stress: Expose samples to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

Oxidative Stress: Treat samples with a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide).

-

-

Analysis: At specified time points, analyze the stressed samples and the control sample using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is commonly used to quantify the parent compound and detect the formation of degradation products. The peak area of the parent compound is monitored over time.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of any degradation products formed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, and ¹⁹F NMR can be used to monitor changes in the chemical structure of the molecule.

-

-

Data Analysis: Calculate the percentage of degradation of this compound under each stress condition by comparing the peak area of the stressed sample to that of the control sample.

Visualizing Stability and Handling

To better illustrate the key factors and procedures, the following diagrams are provided.

References

2,3,4,6-Tetrafluorophenylboronic acid safety data sheet (SDS)

A Technical Safety Guide to 2,3,4,6-Tetrafluorophenylboronic Acid

This document provides a comprehensive overview of the safety data for this compound (CAS No: 511295-00-4), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's hazards, handling, and emergency procedures.

Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| Synonyms | BORONIC ACID,(2,3,4,6-TETRAFLUOROPHENYL)- (9CI) |

| CAS Number | 511295-00-4[1] |

| Molecular Formula | C₆H₃BF₄O₂[1] |

| Molecular Weight | 193.89 g/mol [1] |

| MDL Number | MFCD04039309 |

Hazard Identification and Classification

This compound is classified as an irritant. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and corresponding hazard statements are summarized below.

| GHS Classification | Hazard Statement |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Specific target organ toxicity — Single exposure | May cause respiratory irritation (H335) |

GHS Label Elements:

-

Pictogram: Exclamation mark (GHS07)

-

Signal Word: Warning

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of the compound.

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Melting Point | 121-123°C | [1] |

| Boiling Point | 244°C | [1] |

| Density | 1.53 g/cm³ | [1] |

| Flash Point | 101°C | [1] |

First Aid Measures

In case of exposure, follow the first aid measures outlined below. A logical workflow for emergency first aid is provided in the diagram that follows.

-

General Advice: Show the safety data sheet to the doctor in attendance.

-

Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[2]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately consult a physician.[3]

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to minimize risk. The required personal protective equipment (PPE) is determined by the substance's hazards.

Safe Handling:

-

Avoid contact with skin and eyes.[2]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash hands thoroughly after handling.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep container tightly closed.

-

Recommended storage temperature is between 2-8°C.[1]

-

Store under an inert atmosphere.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves. The specific type should be chosen based on the breakthrough time and permeation rate.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[4]

Accidental Release Measures

In the event of a spill, follow the procedures below to ensure safety and minimize environmental contamination.

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Avoid dust formation.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not create dust.[5]

References

A Technical Guide to 2,3,4,6-Tetrafluorophenylboronic Acid for Researchers and Drug Development Professionals

An In-depth Review of the Commercial Availability, Synthesis, and Applications of a Key Fluorinated Building Block

Introduction

2,3,4,6-Tetrafluorophenylboronic acid is a fluorinated arylboronic acid that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The strategic placement of four fluorine atoms on the phenyl ring imparts unique electronic properties, influencing the reactivity and physicochemical characteristics of the parent molecule and its derivatives. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Commercial Availability

This compound is commercially available from various chemical suppliers. A summary of representative commercial sources is provided in the table below. Researchers are advised to contact suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Purity | Available Quantities |

| ChemUniverse | 511295-00-4 | 98% | 250 mg, 1 g |

| CymitQuimica | 511295-00-4 | - | Inquire |

| BLD Pharmatech | 511295-00-4 | - | Inquire |

Note: This table is not exhaustive and represents a snapshot of available information. Purity and available quantities are subject to change.

For comparison, closely related isomers are also commercially available and may be of interest for structure-activity relationship studies:

-

2,3,5,6-Tetrafluorophenylboronic acid: (CAS: 511295-01-5) Available from suppliers such as Sigma-Aldrich and GlobalChemMall.[1][2]

-

2,3,4,5-Tetrafluorophenylboronic acid: (CAS: 179923-32-1) Available from suppliers like Sigma-Aldrich.

Synthesis of this compound

A plausible synthetic pathway for this compound would start from 1,2,3,5-tetrafluorobenzene. The workflow for this proposed synthesis is illustrated in the diagram below.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Adapted from related syntheses)

Materials:

-

1,2,3,5-Tetrafluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

-

Lithiation: To a solution of 1,2,3,5-tetrafluorobenzene in anhydrous THF cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure the formation of the 2,3,4,6-tetrafluorophenyllithium intermediate.

-

Boration: Trimethyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid.

-

Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized protocol and requires optimization for specific reaction conditions and scale.

Applications in Organic Synthesis and Drug Development

Fluorinated phenylboronic acids are crucial reagents in modern organic synthesis, primarily due to their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl halides or triflates to synthesize complex polyfluorinated biaryl structures. These structures are of significant interest in medicinal chemistry and materials science.

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Caption: General workflow for Suzuki-Miyaura coupling.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl or heteroaryl halide/triflate

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Anhydrous solvent (e.g., toluene, dioxane, or a mixture such as DMF/water)

Procedure:

-

To a reaction vessel under an inert atmosphere, add this compound, the aryl/heteroaryl coupling partner, the palladium catalyst, and the base.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Role in Drug Development and Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. Polysubstituted fluorophenyl moieties are therefore highly sought-after in drug design. Boronic acids, including this compound, serve as key intermediates in the synthesis of these fluorinated active pharmaceutical ingredients (APIs).

The logical relationship of how this building block contributes to drug discovery is outlined below.

Caption: Logical flow from building block to drug candidate.

Conclusion

This compound is a valuable and commercially available reagent for the synthesis of complex polyfluorinated molecules. Its primary application lies in Suzuki-Miyaura cross-coupling reactions to generate novel biaryl structures relevant to pharmaceutical and materials science research. While detailed, specific protocols for its synthesis and its direct involvement in signaling pathways are not widely published, established methodologies for related compounds provide a strong foundation for its use in the laboratory. The unique properties conferred by its fluorine substitution pattern make it a compelling building block for the development of next-generation chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,3,4,6-Tetrafluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. The use of polyfluorinated substrates, such as 2,3,4,6-tetrafluorophenylboronic acid, allows for the introduction of fluorine atoms into target molecules, which can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.

However, the coupling of electron-deficient polyfluorinated boronic acids presents unique challenges. A primary issue is the propensity for rapid protodeboronation under the basic conditions typically employed in Suzuki-Miyaura reactions. This side reaction can lead to low yields of the desired coupled product. To circumvent this, specialized reaction conditions, including the use of advanced catalyst systems and carefully selected bases and solvents, are often necessary. This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with aryl halides, based on established methodologies for challenging polyfluorinated substrates.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of polyfluorinated phenylboronic acids with various aryl halides. The conditions and yields are indicative of the efficiencies that can be achieved with optimized protocols.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | This compound | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | This compound | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Dioxane | 90 | 16 | 78 |

| 3 | 2-Bromopyridine | 2,3,4,5-Tetrafluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 72[1][2] |

| 4 | 1-Iodo-3,5-difluorobenzene | Pentafluorophenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (6) | CsF/Ag₂O | DMF | 100 | 12 | >90[3] |

Experimental Protocols

This section details a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Degassed water

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and hotplate

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% SPhos).

-

Addition of Reagents: Add the base (e.g., 2.0 mmol K₃PO₄). Then, add the anhydrous solvent (e.g., 5 mL of toluene) and degassed water (e.g., 0.5 mL).

-

Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry).

Mandatory Visualization

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling protocol.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Catalyst Selection for Suzuki Coupling with 2,3,4,6-Tetrafluorophenylboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. However, the use of electron-deficient coupling partners, such as polyfluorinated phenylboronic acids, presents significant challenges. These substrates are highly susceptible to protodeboronation under the basic conditions typically required for the reaction, leading to low yields and the formation of unwanted byproducts. This application note provides a detailed guide to catalyst selection and optimized protocols for the successful Suzuki coupling of 2,3,4,6-tetrafluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science.

Challenges in Coupling with Polyfluorinated Boronic Acids

The primary challenge in using polyfluorinated boronic acids like this compound is their instability under basic reaction conditions. The electron-withdrawing fluorine atoms increase the acidity of the boronic acid, making it prone to rapid protodeboronation, where the C-B bond is cleaved to yield the corresponding fluoroarene.[1][2][3][4] This decomposition pathway competes with the desired transmetalation step in the catalytic cycle, significantly reducing the efficiency of the cross-coupling.

Key to overcoming this challenge is the use of a catalytic system that promotes a rapid rate of cross-coupling, outpacing the rate of deboronation. This is typically achieved through the careful selection of a palladium precatalyst and ligand that can quickly generate the active Pd(0) species under mild conditions.[1][2][3]

Catalyst and Ligand Selection

For the Suzuki coupling of unstable polyfluorophenyl boronic acids, palladium precatalysts in combination with bulky, electron-rich phosphine ligands have demonstrated superior performance. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

Recommended Catalyst System: A highly effective system utilizes a palladium precatalyst that can rapidly form the catalytically active species. One such precatalyst, developed by Buchwald and coworkers, has shown excellent results for the coupling of polyfluorophenylboronic acids at room temperature or slightly elevated temperatures (40 °C).[1][2][3] This precatalyst is used in conjunction with the XPhos ligand.

-

Precatalyst: (XPhos)Pd G2 or similar palladacycle precatalysts.

-

Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). The use of monodentate biarylphosphine ligands is crucial for promoting these challenging coupling processes.[1][2][3]

The advantage of using such a precatalyst is that the active LPd(0) species is generated quickly under mild conditions where the decomposition of the boronic acid is significantly slowed.[1][2][3] While established ligands like SPhos and XPhos are effective, their success with these unstable substrates is highly dependent on the use of a precatalyst that avoids the harsh conditions needed to generate the active catalyst from other palladium sources.[4]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.

General Procedure for Suzuki-Miyaura Coupling

-

Reactant Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the palladium precatalyst (e.g., (XPhos)Pd G2, 0.02 mmol, 2 mol%).

-

Atmosphere Inerting: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated cycles of vacuum and backfilling.

-

Solvent and Base Addition: Degassed solvent (e.g., THF, 2 mL) is added, followed by a degassed aqueous solution of the base (e.g., 0.5 M K₃PO₄, 4 mL).

-

Reaction: The reaction mixture is stirred vigorously at the desired temperature (room temperature to 40 °C) for the specified time (typically 30 minutes to 2 hours).[1][3]

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following table summarizes the results for the Suzuki coupling of various polyfluorophenylboronic acids with different aryl halides using the recommended precatalyst system.

| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |

| 1 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2-(2,6-Difluorophenyl)-4-methoxy-1,1'-biphenyl | 94 |

| 2 | 4-Chlorotoluene | 2,6-Difluorophenylboronic acid | 2-(2,6-Difluorophenyl)-4-methyl-1,1'-biphenyl | 96 |

| 3 | 1-Bromo-4-(tert-butyl)benzene | 2,4,6-Trifluorophenylboronic acid | 4-(tert-Butyl)-2',4',6'-trifluoro-1,1'-biphenyl | 95 |

| 4 | 4-Chloro-N,N-dimethylaniline | 2,4,6-Trifluorophenylboronic acid | N,N-Dimethyl-4-(2,4,6-trifluorophenyl)aniline | 94 |

Data adapted from Kinzel, T. et al., J. Am. Chem. Soc. 2010, 132, 40, 14073–14075.[1][3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Factors in Catalyst Selection for Polyfluorophenylboronic Acids

Caption: Factors influencing successful catalyst selection.

References

Application Notes and Protocols for Base Selection in the Cross-Coupling of 2,3,4,6-Tetrafluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of an appropriate base in the Suzuki-Miyaura cross-coupling of 2,3,4,6-tetrafluorophenylboronic acid with aryl halides. The choice of base is critical for achieving high yields and minimizing side reactions, particularly hydrodeboronation and homocoupling, which are prevalent with electron-deficient boronic acids.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science for the introduction of the tetrafluorophenyl moiety. However, its electron-deficient nature presents challenges in Suzuki-Miyaura cross-coupling reactions. The high degree of fluorination increases the acidity of the boronic acid, making it susceptible to protodeboronation under basic conditions. Careful selection of the base is therefore paramount to the success of the coupling reaction.

Key Considerations for Base Selection

The primary role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step by forming a more nucleophilic boronate species. However, with highly fluorinated arylboronic acids, a delicate balance must be struck. Stronger bases can accelerate the desired transmetalation but also significantly promote the undesired hydrodeboronation pathway, where the boronic acid group is replaced by a hydrogen atom.

Key factors to consider when selecting a base include:

-

Base Strength: Milder bases are generally preferred to suppress hydrodeboronation.

-

Counter-cation: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the reaction rate and the extent of side product formation.

-

Solubility: The solubility of the base in the chosen solvent system can impact its effectiveness.

-

Substrate Scope: The electronic and steric properties of the coupling partners (aryl halide and boronic acid) may necessitate adjustments to the base and other reaction conditions.

Data Summary: Base Screening for a Tetrafluorophenylboronic Acid Analogue

While specific data for this compound is limited, a study on the closely related 2,3,4,5-tetrafluorophenylboronic acid provides valuable insights into the effect of different carbonate bases on the reaction outcome. The following table summarizes the results from the coupling of 1-iodo-2,3,4,5-tetrafluorobenzene with 3,4,5-trifluorophenylboronic acid, highlighting the impact of the base on product yield and homocoupling of the boronic acid.[1]

| Base (2.2 equiv) | Ligand | Product Yield (%) | Homocoupling (%) |

| Na₂CO₃ | XPhos | 44 | 2 |

| K₂CO₃ | XPhos | 35 | 0 |

| Cs₂CO₃ | XPhos | 44 | 1 |

| Na₂CO₃ | SPhos | 36 | 13 |

| K₂CO₃ | SPhos | 60 | 10 |

| Cs₂CO₃ | SPhos | 39 | 11 |

Key Observation: Potassium carbonate (K₂CO₃) was identified as the optimal base in this study as it effectively minimized the formation of the homocoupling side product.[1] The choice of ligand also plays a significant role in the reaction efficiency.

Alternative Base Strategy for Highly Deactivated Substrates

For extremely electron-deficient substrates like pentafluorophenylboronic acid, a combination of cesium fluoride (CsF) and silver(I) oxide (Ag₂O) has been shown to be effective.[1] This suggests that for challenging couplings involving this compound, a fluoride source could be a viable option.

Base-Free "Cationic" Suzuki-Miyaura Coupling

For acutely base-sensitive boronic acids, a "cationic" Suzuki-Miyaura coupling method that proceeds in the absence of a base has been developed. This approach utilizes a PAd₃-Pd catalyst and can be particularly useful for substrates that readily undergo protodeboronation under standard basic conditions.

Experimental Protocols

Protocol 1: General Procedure using Potassium Carbonate

This protocol is based on optimized conditions for the cross-coupling of a tetrafluorophenylboronic acid analogue and is recommended as a starting point.

Materials:

-

This compound

-

Aryl halide (bromide or iodide)

-

Potassium carbonate (K₂CO₃)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos or SPhos)

-

Anhydrous solvent (e.g., THF/Toluene/H₂O mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 - 1.5 equiv), and potassium carbonate (2.2 equiv).

-

Add the palladium precatalyst (e.g., 2.5 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 10 mol% XPhos or SPhos).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent system (e.g., a 3:3:1 mixture of THF/Toluene/H₂O).

-

Heat the reaction mixture to 95 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Procedure using Cesium Fluoride for Deactivated Aryl Halides

This protocol is adapted from conditions found to be effective for pentafluorophenylboronic acid and may be suitable for less reactive aryl halides.

Materials:

-

This compound

-

Aryl halide (iodide is preferred)

-

Cesium fluoride (CsF)

-

Silver(I) oxide (Ag₂O) - optional but may be beneficial

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., DME or dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.5 equiv), cesium fluoride (3.0 equiv), and optionally silver(I) oxide (1.5 equiv) to a dry reaction vessel.

-

Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

-

Add the anhydrous solvent (e.g., DME).

-

Seal the vessel and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction as described in Protocol 1.

-

Work-up and purify the product as described in Protocol 1.

Visualizing the Workflow for Base Selection

The following diagram illustrates the logical workflow for selecting an appropriate base for the cross-coupling of this compound.

Caption: Workflow for base selection in the cross-coupling of this compound.

References

Application Notes and Protocols: Solvent Effects in Reactions with 2,3,4,6-Tetrafluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetrafluorophenylboronic acid is a valuable building block in organic synthesis, particularly for the introduction of the tetrafluorophenyl moiety in the development of pharmaceuticals, agrochemicals, and advanced materials. The electronic properties conferred by the fluorine atoms make this reagent highly attractive for modifying the bioactivity, metabolic stability, and physicochemical properties of target molecules.

However, the reactivity and stability of polyfluorinated boronic acids are highly sensitive to reaction conditions, with the choice of solvent playing a pivotal role. This document provides a detailed overview of the solvent effects in reactions involving this compound, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction. It includes compiled data from related compounds, detailed experimental protocols, and graphical representations of workflows and mechanistic considerations to guide researchers in optimizing their synthetic strategies.

A significant challenge in working with electron-deficient boronic acids, such as this compound, is their propensity to undergo protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom. This decomposition pathway is often accelerated by basic conditions and the presence of water, making the careful selection of solvents and bases critical for achieving high reaction yields.

Data Presentation: Solvent and Base Systems in Suzuki-Miyaura Couplings of Fluorinated Arylboronic Acids

The following tables summarize various conditions reported for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids. While not all examples use this compound specifically, they provide a strong foundation for solvent and base selection.

Table 1: Overview of Solvent Systems and Their Impact on Yield

| Solvent System | Base | Catalyst System | Substrates | Yield (%) | Reference |

| Dioxane/H₂O (4:1) | Na₃PO₄ | Pd(dppf)Cl₂ | PyFluor and 2-thiopheneboronic acid pinacol ester | 72 | [1] |

| Toluene | Na₃PO₄ | Pd(dppf)Cl₂ | PyFluor and 2-thiopheneboronic acid pinacol ester | 5 | [1] |

| Toluene/H₂O | Na₃PO₄ | Pd(dppf)Cl₂ | PyFluor and 2-thiopheneboronic acid pinacol ester | Increased from 5 | [1] |

| Dioxane | Na₃PO₄ | Pd(dppf)Cl₂ | PyFluor and 2-thiopheneboronic acid pinacol ester | Better than Toluene | [1] |

| Diglyme | Na₃PO₄ | Pd(dppf)Cl₂ | PyFluor and 2-thiopheneboronic acid pinacol ester | Comparable to Dioxane | [1] |

| DMF | Na₃PO₄ | Pd(dppf)Cl₂ | PyFluor and 2-thiopheneboronic acid pinacol ester | Less effective | [1] |

| Acetonitrile | Na₃PO₄ | Pd(dppf)Cl₂ | PyFluor and 2-thiopheneboronic acid pinacol ester | Acceptable | [1] |

| Isopropanol | Na₃PO₄ | Pd(dppf)Cl₂ | PyFluor and 2-thiopheneboronic acid pinacol ester | Acceptable | [1] |

| THF/Toluene/H₂O (3:3:1) | Na₂CO₃ | Pd₂(dba)₃ / XPhos | Fluorinated Phenylboronic Acid and Aryl Halide | 36 | [2] |

| Dioxane/H₂O (3:1) | K₃PO₄ | Pd(PPh₃)₄ | 1-bromo-3,4-difluorobenzene and Arylboronic Acids | ~78 | [3] |

| Toluene/Dioxane (4:1) | K₂CO₃ (2M aq.) | Pd(PPh₃)₄ | Tetrabromofuran and Phenylboronic Acid | 92 | [4] |

| DMF/H₂O (95:5) | K₂CO₃ | G-COOH-Pd-10 | 1-bromo-4-fluorobenzene and 4-fluorophenylboronic acid | High Conversion | [5] |

Table 2: Influence of Base on Suzuki-Miyaura Coupling of Fluorinated Boronic Acids

| Base | Solvent System | Catalyst | Comments | Reference |

| Na₂CO₃ | THF/Toluene/H₂O | Pd₂(dba)₃ / XPhos | Weaker base, can minimize deboronation. | [2] |

| K₂CO₃ | Toluene/Dioxane/H₂O | Pd(PPh₃)₄ | Commonly used, effective in biphasic systems. | [4] |

| K₃PO₄ | Dioxane/H₂O | Pd(PPh₃)₄ | Stronger base, can be effective but increases risk of deboronation. | [3] |

| CsF / Ag₂O | Not specified | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | Essential for the coupling of highly inactive pentafluorophenylboronic acid. | [6][7] |

Experimental Protocols

The following are detailed protocols for Suzuki-Miyaura cross-coupling reactions, adapted from literature for use with this compound. Researchers should consider these as starting points for optimization.

Protocol 1: Dioxane/Water System with K₃PO₄

This protocol is adapted from the synthesis of novel fluorinated biphenyl compounds and is suitable for small-scale reactions.[3]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Potassium phosphate (K₃PO₄)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

1,4-Dioxane

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

-

Pressure tube or sealed vial

-

Standard glassware for extraction and purification

Procedure:

-

To a pressure tube, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and K₃PO₄ (1.5 equiv.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (1.5 mol %).

-

Add a 3:1 (v/v) mixture of dioxane and water. The reaction concentration should be approximately 0.1 M with respect to the aryl halide.

-

Seal the pressure tube and heat the reaction mixture at 105 °C for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane).

Protocol 2: Toluene/Dioxane/Water System with K₂CO₃

This protocol is based on the synthesis of tetraarylfurans and is a robust method for Suzuki-Miyaura couplings.[4]

Materials:

-

This compound

-

Aryl halide

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Toluene

-

1,4-Dioxane

-

Deionized water

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography

Procedure:

-

In a pressure tube, prepare a suspension of the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv. per bromine atom), and Pd(PPh₃)₄ (2-3 mol %) in a 4:1 mixture of toluene and dioxane.

-

Add a 2 M aqueous solution of K₂CO₃ (2.0 equiv.).

-

Seal the tube and heat the mixture to 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 3-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water.

-

Extract the product with dichloromethane or ethyl acetate (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Solvent Effects on the Suzuki-Miyaura Coupling of this compound

Caption: Logical relationships of solvent choice on reaction outcomes.

Conclusion

The choice of solvent is a critical parameter in reactions involving this compound, directly influencing reaction yield and selectivity by modulating the rates of the desired cross-coupling and undesired side reactions like protodeboronation. Biphasic solvent systems, particularly mixtures of an ethereal solvent like dioxane or THF with water, often provide the best results by facilitating the formation of the active boronate species while managing the stability of the electron-deficient boronic acid. The provided protocols offer a solid starting point for the development of robust and high-yielding synthetic methods. Researchers are encouraged to screen various solvent, base, and catalyst combinations to optimize conditions for their specific substrates.

References